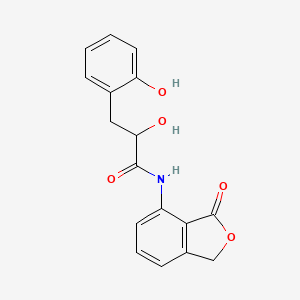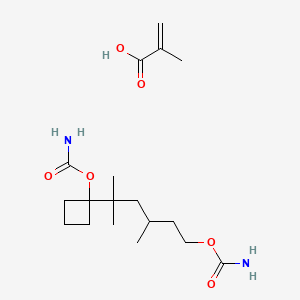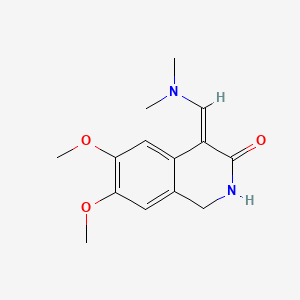
Sodium 2-aminobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-aminobutanoate, also known as the sodium salt of 2-aminobutyric acid, is an organic compound with the molecular formula C4H8NNaO2. It is a derivative of butanoic acid, where an amino group is attached to the second carbon atom, and the carboxyl group is neutralized by sodium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium 2-aminobutanoate typically involves the neutralization of 2-aminobutyric acid with sodium hydroxide. The reaction can be represented as follows:
C4H9NO2 + NaOH → C4H8NNaO2 + H2O
This reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete neutralization.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or enzymes to selectively hydrolyze racemic mixtures of N-protected 2-aminobutyric acid. For instance, acylase enzymes derived from microorganisms such as Thermococcus litoralis or Aspergillus melleus can be used to achieve high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-aminobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of 2-oxobutanoate.
Reduction: Formation of 2-aminobutanol.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Sodium 2-aminobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways, particularly in the synthesis of amino acids.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of biodegradable polymers and as a precursor in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of sodium 2-aminobutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. It may also influence neurotransmitter pathways by mimicking the structure of naturally occurring amino acids, thereby modulating neuronal activity .
Comparación Con Compuestos Similares
Sodium 2-aminopropanoate (Sodium Alaninate): Similar structure but with one less carbon atom.
Sodium 2-aminopentanoate (Sodium Valinate): Similar structure but with one additional carbon atom.
Comparison:
Propiedades
Número CAS |
62518-41-6 |
|---|---|
Fórmula molecular |
C4H8NNaO2 |
Peso molecular |
125.10 g/mol |
Nombre IUPAC |
sodium;2-aminobutanoate |
InChI |
InChI=1S/C4H9NO2.Na/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);/q;+1/p-1 |
Clave InChI |
LICGWYKNWGUAPD-UHFFFAOYSA-M |
SMILES canónico |
CCC(C(=O)[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


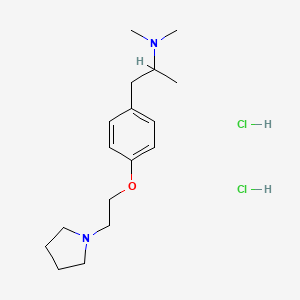

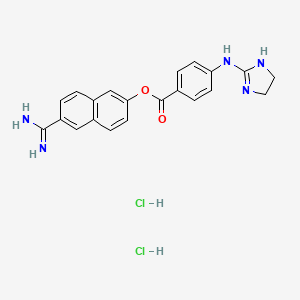
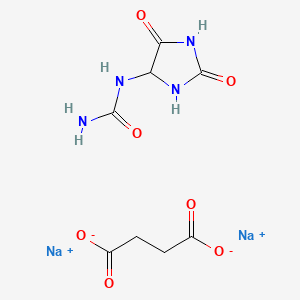

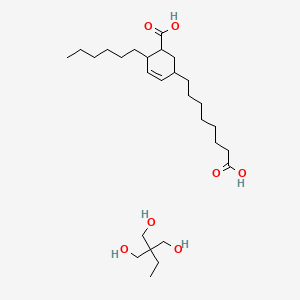
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide](/img/structure/B12765172.png)


![2-[1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;trihydrochloride](/img/structure/B12765182.png)
